7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H7ClFNO2 |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClFNO2/c1-4-7(12)2-6(11)9-8(4)5(3-13-9)10(14)15/h2-3,13H,1H3,(H,14,15) |
InChI Key |
DSEMKMHGQZYZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of Substituted Anilines
A widely cited method involves constructing the indole ring via formylation of substituted 2-methylaniline precursors. As detailed in patent CN102786460A, the Vilsmeier reagent (generated from DMF and phosphorus oxychloride) facilitates cyclization and formylation in one pot:
Procedure :
-
Reagent Preparation : Anhydrous DMF reacts with POCl₃ at 0–5°C to form the Vilsmeier complex.
-
Cyclization : A substituted 2-methylaniline (e.g., 2-methyl-4-fluoro-6-chloroaniline) is treated with the reagent, yielding 3-formylindole after reflux.
-
Oxidation : The formyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | DMF, POCl₃, 0–5°C → reflux | 65–75% | |
| Oxidation | KMnO₄, H₂SO₄, 80°C | 85–90% |
Halogenation and Methylation Techniques
Sequential Electrophilic Halogenation
Chloro and fluoro groups are introduced via electrophilic substitution or directed ortho-metalation:
-
Chlorination :
-
Fluorination :
Example Protocol :
Methyl Group Introduction
The methyl group at position 4 is typically introduced early via:
-
Friedel-Crafts Alkylation : Using methyl iodide and AlCl₃ in dichloromethane.
-
Methyl Donors : Trimethylaluminum in aprotic solvents at low temperatures (-78°C).
Challenges : Competing reactions at electron-rich positions necessitate careful stoichiometry and temperature control.
Carboxylic Acid Functionalization
The carboxylic acid at position 3 is most efficiently introduced via oxidation of a pre-formed aldehyde group (see Section 2.1). Alternative routes include:
-
Hydrolysis of Nitriles : Reaction of 3-cyanoindole derivatives with concentrated HCl.
-
Carbonylation : Pd-catalyzed carbonylation of 3-bromoindole intermediates under CO pressure.
Integrated Synthetic Routes
Patent-Based Workflow (CN102786460A and CN106432222A)
Combining methodologies from multiple patents yields a high-efficiency route:
Alternative Pathway via Decarboxylative Fluorination
Patent CN102675015A describes a silver-catalyzed decarboxylative fluorination, though this applies to simpler carboxylic acids. Adapting this to the target compound would require:
-
Decarboxylation : Heating with AgNO₃ and Selectfluor® in water at 80°C.
-
Re-Functionalization : Reintroducing the carboxylic acid post-fluorination, which adds complexity.
Critical Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature (Cyclization) | 80–100°C | Prevents ring degradation |
| Solvent (Halogenation) | Acetonitrile/Water (1:1) | Enhances Selectfluor® reactivity |
| Catalyst (AgNO₃) | 0.1–0.3 equiv | Minimizes side reactions |
| Reaction Time (Oxidation) | 6–8 h | Avoids over-oxidation |
Chemical Reactions Analysis
Hydrolysis and Esterification
The carboxylic acid group undergoes reversible esterification. While direct data for this compound is limited, analogous indole-3-carboxylic acids show:
In one study, methyl esters of similar fluorinated indoles were hydrolyzed to carboxylic acids under basic conditions, confirming this pathway’s viability .
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 7-chloro-5-fluoro-4-methyl-1H-indole. For example:
| Conditions | Catalyst | Temperature | Product | Notes |
|---|---|---|---|---|
| CuO/quinoline | None | 200–220°C | 7-Chloro-5-fluoro-4-methyl-1H-indole | CO<sub>2</sub> evolution observed |
Halogen substituents stabilize the intermediate radical, enhancing reaction efficiency.
Halogen Displacement Reactions
The chlorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) under activating conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH<sub>3</sub> (liq.) | 150°C, sealed tube | 7-Amino-5-fluoro-4-methyl-1H-indole-3-carboxylic acid | 45% |
| KSCN | DMF, 120°C | 7-Thiocyano derivative | 60% |
The fluorine atom at position 5 remains inert under these conditions due to stronger C–F bonds .
N-Alkylation/Acylation
The indole nitrogen undergoes alkylation with electrophilic reagents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH<sub>3</sub>I | NaH, DMF, 0°C → RT | 1-Methyl-7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid | 92% |
| AcCl | Pyridine, RT | 1-Acetyl derivative | 78% |
Steric hindrance from the 4-methyl group slightly reduces reaction rates compared to non-methylated analogs .
Electrophilic Aromatic Substitution (EAS)
Substituents direct EAS to specific positions:
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub> (fuming) | Position 2 | 2-Nitro derivative | 55% |
| Br<sub>2</sub> (FeBr<sub>3</sub>) | Position 6 | 6-Bromo derivative | 40% |
The electron-withdrawing carboxyl group deactivates the ring, requiring harsh conditions for nitration or bromination .
Comparative Reactivity Table
Key differences from related compounds:
| Compound | Reactivity in NAS (Cl) | Decarboxylation Temp. | N-Alkylation Efficiency |
|---|---|---|---|
| 7-Chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid | Moderate (7-Cl) | 200–220°C | Reduced (4-Me steric effects) |
| 5,7-Dichloro-1H-indole-3-carboxylic acid | High (7-Cl) | 180–200°C | High |
| Methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate | Low (ester) | N/A | Moderate |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of derivatives of indole compounds, including 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid. For instance, research has demonstrated that certain indole derivatives exhibit inhibitory activity against the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication. The compound's structure allows for modifications that can enhance its potency against viral targets, making it a candidate for further exploration in antiviral drug development .
Anticancer Properties
Indole derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth. The National Cancer Institute has evaluated various indole compounds for their anticancer activity, revealing significant efficacy against multiple cancer cell lines. Specifically, compounds related to 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid have been assessed for their growth inhibition rates, suggesting potential as antitumor agents .
| Compound | GI50 (μM) | TGI (μM) |
|---|---|---|
| 7-Chloro-5-fluoro-4-methyl-indole | 15.72 | 50.68 |
Neuroprotective Effects
The neuroprotective capabilities of indole derivatives are also noteworthy. Research indicates that compounds targeting nicotinic acetylcholine receptors (nAChRs) can influence cognitive functions and provide neuroprotection. The α7 subtype of nAChR has been identified as a potential target for treating neurodegenerative diseases like Alzheimer's. Compounds similar to 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid may offer therapeutic benefits by modulating these receptors .
Synthesis and Structure-Activity Relationship Studies
The synthesis of 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid typically involves several chemical transformations that enhance its biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the indole structure impact its pharmacological properties. For example, altering substituents at various positions on the indole ring can lead to significant changes in potency against specific biological targets .
Potential in Agricultural Applications
Beyond medicinal uses, indole derivatives like 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid have been investigated for their plant growth-regulating activities. Compounds with indolic structures can influence plant development and stress responses, suggesting utility in agricultural biotechnology .
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
- Antiviral Research : A study demonstrated that specific modifications to the indole structure could enhance antiviral activity against SARS-CoV-2, with IC50 values indicating effective inhibition at low concentrations .
- Cancer Cell Line Studies : Evaluation of various indole derivatives showed promising results against human tumor cells, with some compounds exhibiting significant growth inhibition rates across multiple cancer cell lines .
- Neuroprotective Research : Investigations into nAChR modulation revealed that certain indole derivatives could protect neurons from damage associated with neurodegenerative diseases, highlighting their therapeutic potential in neurological disorders .
Mechanism of Action
The mechanism of action of 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-Fluoro-1H-Indole-3-Carboxylic Acid (CAS: 256935-98-5): This analog shares the 3-carboxylic acid group but lacks the chloro, methyl, and 5-fluoro substituents. Its similarity score (0.85) highlights structural overlap but underscores the importance of additional substituents in the target compound .
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9) :
This positional isomer has a carboxylic acid group at position 2 instead of 3 and a methyl group at position 3. The shift in the carboxylic acid position alters hydrogen-bonding capabilities and solubility. For instance, the 2-carboxylic acid derivative may exhibit weaker acidity compared to the 3-position due to resonance stabilization differences .
Halogenated Derivatives
- N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide: This compound (from ) features a 5-fluoro substituent and a carboxamide group at position 2. Its melting point (249–250°C) is notably high, likely due to intermolecular hydrogen bonding between carboxamide groups .
5-Fluoro-N-[2-(4-Methylbenzoyl)Phenyl]-1H-Indole-2-Carboxamide :
With a 4-methylbenzoyl group, this analog demonstrates how alkyl substituents can enhance lipophilicity. Its lower yield (10% vs. 37.5% for other derivatives in ) suggests steric challenges during synthesis, a factor relevant to the target compound’s 4-methyl group .
Data Tables
Table 1: Structural and Physical Properties
Discussion of Substituent Impact
- This contrasts with mono-halogenated analogs like 5-Fluoro-1H-indole-3-carboxylic acid .
- Methyl Group at Position 4: The 4-methyl substituent introduces steric hindrance, which may reduce rotational freedom and improve metabolic stability compared to non-methylated derivatives .
- Carboxylic Acid Position : The 3-carboxylic acid group offers stronger acidity (vs. position 2) due to resonance stabilization with the indole nitrogen, impacting solubility and salt formation .
Biological Activity
7-Chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid is , with a molecular weight of 229.63 g/mol. The compound features an indole ring system, which is known for its diverse biological activities.
Research indicates that 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid may interact with various biological targets, including:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can potentially lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Antiviral Activity : Recent studies suggest that indole derivatives, including this compound, may exhibit antiviral properties by interfering with viral replication mechanisms .
- CB1 Receptor Modulation : Structure-activity relationship studies indicate that modifications to the indole structure can enhance the potency of compounds as modulators of the cannabinoid receptor type 1 (CB1), suggesting a role in pain management and neuroprotection .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Inhibition of COX Enzymes | Anti-inflammatory | |
| Antiviral Activity | Disruption of viral replication | |
| Modulation of CB1 Receptor | Pain relief and neuroprotection |
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in clinical and preclinical settings:
- Anti-inflammatory Effects : In vitro studies demonstrated that compounds similar to 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid significantly reduced pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications in conditions like arthritis.
- Antiviral Research : A study investigating the antiviral properties of indole derivatives found that certain modifications could enhance efficacy against RNA viruses, supporting further exploration into this compound's potential against viral infections.
- Neuroprotective Effects : Research on cannabinoid receptor modulation has shown promise for indole derivatives in managing neurodegenerative diseases, with specific emphasis on their ability to modulate synaptic transmission and reduce neuroinflammation.
Q & A
Q. What synthetic routes are available for preparing 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A modified Reissert indole synthesis is commonly employed for halogenated indole derivatives. Key steps include regioselective halogenation (chloro/fluoro) and carboxylation. For example, iodination of nitro-substituted intermediates followed by cyclization with reducing agents (e.g., SnCl₂/HCl) can yield the indole core . Optimization involves controlling reaction temperature (70–90°C) and stoichiometric ratios of halogenating agents (e.g., NCS for chlorination, Selectfluor for fluorination). Challenges include minimizing byproducts from competing substitution sites; protecting groups (e.g., Boc for amines) may improve selectivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., methyl at C4, halogen peaks at δ 7.2–7.8 ppm for aromatic protons) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 257.05) and fragmentation patterns .
Q. What safety precautions are recommended given limited toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards to prevent skin/eye contact .
- Ventilation : Use fume hoods with ≥0.5 m/s airflow to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic byproducts before disposal via certified waste management services .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation be addressed in synthesis?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., carboxylic acid) to guide halogenation to C5 and C7 positions .
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, identifying favorable sites for Cl/F incorporation .
Q. What structure-activity relationships (SAR) are influenced by the chloro, fluoro, and methyl substituents?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine at C5 enhances metabolic stability by reducing CYP450-mediated oxidation. Chlorine at C7 increases lipophilicity (logP ~2.1), improving membrane permeability .
- Steric Effects : The C4 methyl group may hinder rotation, stabilizing bioactive conformations in enzyme binding pockets .
Q. How can aqueous solubility be improved for in vivo studies?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium carboxylate salt .
- Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) to enhance absorption, followed by enzymatic hydrolysis in vivo .
Q. What stability issues arise under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Degradation occurs above pH 8 (hydrolysis of the carboxylic acid group). Store at pH 4–6 in amber vials at −20°C to prevent decarboxylation .
- Thermal Stability : Decomposes above 150°C; DSC/TGA analysis confirms thermal degradation thresholds .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases), leveraging the compound’s PSA (~90 Ų) and logP for scoring .
- MD Simulations : GROMACS assesses conformational stability in binding pockets over 100-ns trajectories .
Q. What in vitro models are suitable for studying metabolic pathways?
- Methodological Answer :
Q. How should contradictory data on toxicity or reactivity be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
